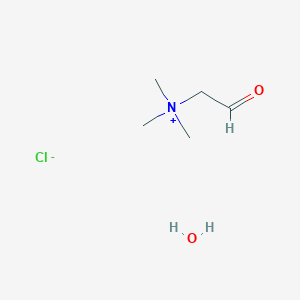

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

CAS No.: 92397-80-3

Cat. No.: VC2568383

Molecular Formula: C5H14ClNO2

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92397-80-3 |

|---|---|

| Molecular Formula | C5H14ClNO2 |

| Molecular Weight | 155.62 g/mol |

| IUPAC Name | trimethyl(2-oxoethyl)azanium;chloride;hydrate |

| Standard InChI | InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1 |

| Standard InChI Key | FUJYZPZGJNVVHQ-UHFFFAOYSA-M |

| SMILES | C[N+](C)(C)CC=O.O.[Cl-] |

| Canonical SMILES | C[N+](C)(C)CC=O.O.[Cl-] |

Introduction

Chemical Identity and Properties

Basic Information

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is a quaternary ammonium compound identified by CAS number 92397-80-3 . The compound has a molecular formula of C₅H₁₄ClNO₂ with a molecular weight of 155.62 g/mol . Its IUPAC name is trimethyl(2-oxoethyl)azanium;chloride;hydrate . The compound exists as a monohydrate form of the quaternary ammonium salt, which contributes to its distinctive properties and applications in various fields.

Physical and Chemical Properties

The compound possesses several important physical and chemical characteristics that define its behavior in various applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄ClNO₂ |

| Molecular Weight | 155.62 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 155.0713064 Da |

| Topological Polar Surface Area | 18.1 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 63 |

| Covalently-Bonded Unit Count | 3 |

The compound features a quaternary ammonium center with a positive charge on the nitrogen atom, balanced by a chloride counterion, and includes one water molecule in its crystal structure . This molecular configuration contributes to its water solubility and ionic interactions in solution.

Structural Identifiers

For research and database purposes, the compound is assigned various structural identifiers as shown in Table 2.

Table 2: Structural Identifiers for Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1 |

| InChIKey | FUJYZPZGJNVVHQ-UHFFFAOYSA-M |

| SMILES | CN+(C)CC=O.O.[Cl-] |

| PubChem Compound ID | 71328962 |

| DSSTox Substance ID | DTXSID00757840 |

These structural identifiers are essential for unambiguous identification of the compound in chemical databases and literature searches .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate typically involves the quaternization of a tertiary amine with an alkyl halide. This reaction is conducted in either aqueous or organic solvents under controlled temperature and pressure conditions. The general reaction can be represented as:

R₃N + R'Cl → R₃N⁺R'Cl⁻

In this reaction, R₃N represents the tertiary amine and R'Cl represents the alkyl halide. The specific synthesis for this compound involves the quaternization of trimethylamine with a suitable chloro-oxo-ethane derivative.

Industrial Production

Industrial production of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate employs large-scale continuous flow reactors to optimize yield and purity. These industrial methods are designed to minimize by-product formation and maximize efficiency. The process parameters, including temperature, pressure, and residence time, are carefully controlled to ensure consistent product quality. After synthesis, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactivity

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate participates in various chemical reactions due to its unique structure featuring a quaternary ammonium center and an aldehyde functional group. The key reaction types include:

-

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming different oxidation state products.

-

Reduction: Under appropriate conditions, the compound can be reduced, particularly at the carbonyl functionality.

-

Substitution: The chloride counterion can participate in anion exchange reactions, leading to derivatives with different counterions.

Common Reagents and Conditions

The reactivity of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate with various reagents has been documented. Common reagents and conditions include:

-

Oxidation reagents: Hydrogen peroxide and potassium permanganate are typically employed for oxidation reactions.

-

Reducing agents: Sodium borohydride and lithium aluminum hydride can be used for reduction reactions, particularly of the carbonyl group.

-

Substitution reagents: Silver nitrate and sodium hydroxide are commonly used for anion exchange reactions.

The specific reaction conditions vary depending on the desired transformation and the reagents involved. Factors such as temperature, solvent choice, and reaction time significantly influence the reaction outcome.

Biological Activity and Applications

Antimicrobial Properties

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. The mechanism of antimicrobial action primarily involves disruption of cell membranes and interaction with cellular proteins, altering their structure and function. The positively charged quaternary ammonium group can interact with negatively charged components of microbial cell membranes, leading to membrane destabilization and eventual cell death.

Research has demonstrated significant inhibition of growth for various pathogenic microorganisms, indicating the compound's potential utility as an antimicrobial agent in various applications.

Drug Delivery Applications

Recent research has explored the use of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate in drug delivery systems. Johnson et al. (2024) investigated ethanaminium-based nanoparticles for delivery of chemotherapeutic agents. Their findings indicated enhanced cellular uptake and reduced toxicity compared to conventional delivery methods, highlighting the potential of this compound in improving drug delivery efficiency.

The cationic nature of the compound facilitates interaction with negatively charged biological membranes, potentially enhancing cellular uptake of associated therapeutic agents. Furthermore, its ability to form complexes with various drug molecules makes it a versatile component in drug delivery formulations.

Chemical Synthesis Applications

In the field of chemical synthesis, Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate serves as an important reagent and catalyst. It facilitates various organic transformations, including alkylation and acylation reactions, due to its nucleophilic properties. The compound's ability to act as a phase transfer catalyst in certain reactions further expands its utility in synthetic chemistry.

Table 3 summarizes the major applications of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate across different fields.

Table 3: Applications of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

| Field | Applications |

|---|---|

| Antimicrobial | Disinfectants, preservatives, antimicrobial coatings |

| Drug Delivery | Nanoparticle formulations, enhanced cellular uptake systems |

| Chemical Synthesis | Catalyst for alkylation/acylation, phase transfer catalyst |

| Biochemical Research | Protein interaction studies, membrane research |

Mechanism of Action

Cellular Interactions

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate at the cellular level involves several key processes. The compound can disrupt cellular membranes through interaction between its positively charged quaternary ammonium group and negatively charged membrane components. This interaction leads to altered membrane fluidity, permeability, and potentially membrane disruption in sufficient concentrations.

Additionally, the compound interacts with cellular proteins, potentially altering their structure and function through both electrostatic and hydrophobic interactions. These protein interactions may contribute to the compound's biological effects beyond simple membrane disruption.

Molecular Targets

The molecular targets of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate include:

-

Membrane lipids: The compound interacts with phospholipids and other membrane components, affecting membrane organization and function.

-

Protein active sites: The compound can interact with functional groups in protein active sites, potentially modifying enzyme activity.

-

Nucleic acids: Some research suggests possible interactions with DNA and RNA, which may contribute to its biological effects in certain contexts.

The relative importance of these different molecular targets likely varies depending on the specific biological system and the concentration of the compound.

Comparative Analysis

Similar Compounds

Several compounds share structural similarities with Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate. Notable examples include:

-

Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride: A related quaternary ammonium compound with an additional methyl group in the structure.

-

N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: A phosphate-containing analog of the target compound.

-

Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, chloride: A related compound with an additional unsaturated bond in the structure .

Distinctive Properties

Despite similarities with related compounds, Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate possesses several distinctive properties that set it apart:

-

Monohydrate form: The presence of a water molecule in the crystal structure affects its solubility and physical properties .

-

Aldehyde functionality: The presence of an aldehyde group provides unique reactivity compared to related compounds with different functional groups.

-

Phase transfer capabilities: The compound demonstrates effective phase transfer catalyst properties in certain reaction systems.

These distinctive properties contribute to the compound's specific applications in antimicrobial treatments, drug delivery systems, and chemical synthesis.

Recent Research Developments

Drug Delivery Innovations

Recent research has significantly expanded the potential applications of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate in drug delivery systems. Johnson et al. (2024) developed ethanaminium-based nanoparticles for the delivery of chemotherapeutic agents, demonstrating enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.

These innovations leverage the compound's ability to form stable complexes with various drug molecules while facilitating cellular uptake through membrane interactions. The reduced toxicity observed in these systems suggests potential advantages for clinical applications, though further research is needed to fully evaluate their safety and efficacy.

Antimicrobial Applications

Research into the antimicrobial properties of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate continues to evolve, with recent studies exploring its efficacy against drug-resistant pathogens. The compound's broad-spectrum activity against both bacteria and fungi makes it particularly valuable in contexts where multiple microbial threats are present.

Studies have also investigated the potential for synergistic effects when the compound is combined with conventional antibiotics, potentially offering strategies to overcome antimicrobial resistance. These developments highlight the ongoing relevance of this compound in addressing contemporary challenges in infection control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume